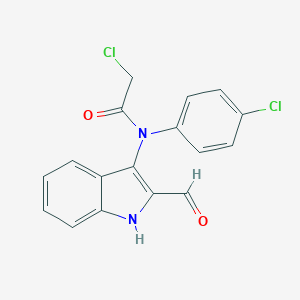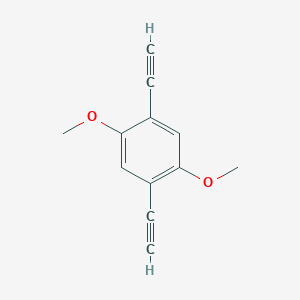
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-, also known as CF3I, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit certain enzymes involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit certain enzymes involved in the inflammatory response, and have activity against a variety of cancer cell lines. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have low toxicity and good stability, making it a promising compound for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is its potential as a new lead compound for the development of anti-cancer and anti-inflammatory agents. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have low toxicity and good stability, making it a promising compound for further study. However, one limitation of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-. One direction is the development of new synthetic methods that may be more efficient or cost-effective than the current method. Another direction is the study of the mechanism of action of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-, which may lead to the development of new anti-cancer and anti-inflammatory agents. Additionally, the study of the pharmacokinetics and pharmacodynamics of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- may provide important information for the development of future therapeutic agents.
Synthesemethoden
The synthesis of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- involves a multistep process that begins with the reaction of 4-chloroaniline and 2-formylindole in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. This method has been optimized to produce high yields of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- with high purity.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes.
Eigenschaften
CAS-Nummer |
182123-52-0 |
|---|---|
Produktname |
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- |
Molekularformel |
C17H12Cl2N2O2 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-9-16(23)21(12-7-5-11(19)6-8-12)17-13-3-1-2-4-14(13)20-15(17)10-22/h1-8,10,20H,9H2 |
InChI-Schlüssel |
SFVLUCLHDXIFRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)Cl)C(=O)CCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)Cl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)





